molecular formula C15H10O3 B3054090 4'-Hydroxyisoflavone CAS No. 58113-14-7

4'-Hydroxyisoflavone

Cat. No.: B3054090
CAS No.: 58113-14-7
M. Wt: 238.24 g/mol
InChI Key: BJDQPQWMJZEAPE-UHFFFAOYSA-N
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Description

4’-Hydroxyisoflavone is a type of isoflavone, a class of naturally occurring organic compounds related to flavonoids. Isoflavones are primarily found in leguminous plants and are known for their phytoestrogenic properties, which means they can exert estrogen-like effects in the body. 4’-Hydroxyisoflavone, in particular, has been studied for its potential health benefits, including antioxidant, anti-inflammatory, and anticancer activities .

Scientific Research Applications

4’-Hydroxyisoflavone has a wide range of applications in scientific research:

Mechanism of Action

Flavonoids and isoflavonoids are versatile natural compounds that represent a large proportion of secondary metabolites produced by higher plants and are a rich part of the human diet . They play multiple roles in the physiology and ecology of individual plant species . They also exhibit a range of mammalian health-promoting activities .

Future Directions

Understanding the biotransformation process of isoflavonoids helps us elucidate not only the metabolic pathways of these compounds but also their mechanisms of action, toxicity, and pharmacological activity . This knowledge could facilitate the engineering of new bioactive isoflavonoids .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Hydroxyisoflavone typically involves the use of starting materials such as 4-hydroxyphenylacetic acid and 3,5-dimethoxyphenol. The process begins with a Fries rearrangement reaction to generate a hydroxydeoxybenzoin compound. This is followed by a Vilsmeier-Haack formylation reaction and consecutive cyclization to produce 4’-Hydroxyisoflavone . The reaction conditions often involve the use of N,N-dimethylformamide as a solvent and methanesulfonyl chloride as a promoter.

Industrial Production Methods: For industrial production, the method described above is scaled up, ensuring that the raw materials are cheap and accessible, and the yield is high. This makes the preparation method suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 4’-Hydroxyisoflavone undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional hydroxyl groups to the molecule.

    Reduction: This can convert the isoflavone into isoflavanones.

    Substitution: This can replace the hydroxyl group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogenating agents like thionyl chloride and nucleophiles like sodium methoxide.

Major Products:

Comparison with Similar Compounds

    Genistein: Another isoflavone with similar phytoestrogenic properties.

    Daidzein: Known for its antioxidant and anti-inflammatory effects.

    Glycitein: Less studied but also exhibits phytoestrogenic activity.

Uniqueness of 4’-Hydroxyisoflavone: 4’-Hydroxyisoflavone is unique due to its specific hydroxylation pattern, which can influence its biological activity and interactions with enzymes and receptors. This makes it a valuable compound for studying the structure-activity relationships of isoflavones .

Properties

IUPAC Name

3-(4-hydroxyphenyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O3/c16-11-7-5-10(6-8-11)13-9-18-14-4-2-1-3-12(14)15(13)17/h1-9,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJDQPQWMJZEAPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CO2)C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60450148
Record name 3-(4-hydroxyphenyl)-4H-chromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60450148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58113-14-7
Record name 3-(4-hydroxyphenyl)-4H-chromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60450148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of 3-bromochromone (1.5 g, 6.66 mmol), 4-methoxy phenyl boronic acid (1.01 g, 6.66 mmol), sodium carbonate (2.12 g, 20.0 mmol), toluene (40 mL) and water (10 mL) was added tetrakis-triphenyl phosphine palladium (385 mg, 0.33 mmol) under N2. The reaction mixture was heated to 110° C. for 5 h and then cooled to rt. Water was added and the mixture was extracted with EtOAc. The organic layer was separated, washed with water, brine, dried and concentrated to give crude product, which was purified by column chromatography, using 20% EtOAc in hexane to give, 885 mg of 4′-methoxychromone product in 52% yield. A mixture of the above mentioned 4′-methoxychromone (400 mg, 1.58 mmol) and pyridinium hydrochloride (5 g) was heated at 190° C. for 4 h. The reaction mixture was cooled to rt, diluted with water, neutralized with NaHCO3 and filtered to give 314 mg of 3-(4-hydroxyphenyl)-4H-chromen-4-one (83%). MS (ES) m/z: 239.95 (M+1), 238.99 (M); Mp. 237-238° C.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
Quantity
1.01 g
Type
reactant
Reaction Step Two
Quantity
2.12 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
[Compound]
Name
tetrakis-triphenyl phosphine palladium
Quantity
385 mg
Type
reactant
Reaction Step Three
[Compound]
Name
4′-methoxychromone
Quantity
885 mg
Type
reactant
Reaction Step Four
[Compound]
Name
4′-methoxychromone
Quantity
400 mg
Type
reactant
Reaction Step Five
Name
pyridinium hydrochloride
Quantity
5 g
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is 4'-hydroxyisoflavone, and what are some natural sources of this compound?

A1: this compound, also known as daidzein, is a naturally occurring isoflavone primarily found in soybeans and soy products. [] It is considered a phytoestrogen due to its structural similarity to mammalian estrogen hormones. []

Q2: How does daidzein exert its effects?

A2: Daidzein interacts with estrogen receptors, particularly the beta subtype (ERβ), exhibiting a higher affinity for ERβ compared to ERα. []

Q3: What is the molecular formula and weight of daidzein?

A3: The molecular formula of daidzein is C15H10O4, and its molecular weight is 254.24 g/mol. []

Q4: Are there any specific structural features of daidzein that are important for its activity?

A4: Yes, the this compound core structure is essential for the biological activity of daidzein and its analogs. [] Modifications to this core structure can significantly impact its potency and selectivity.

Q5: Can you provide an example of how structural modifications of daidzein can affect its activity?

A5: Research has shown that introducing a methoxy group at the 7-position of daidzein, resulting in 7-methoxy-4'-hydroxyisoflavone, leads to a significant increase in its cytotoxic activity against various cancer cell lines. []

Q6: How stable is daidzein under different conditions?

A6: Daidzein can be susceptible to degradation during cooking processes. Studies have shown that boiling vegetables containing daidzein can lead to a decrease in its content. [] The extent of degradation varies depending on the specific food and cooking method used.

Q7: Are there any known methods to enhance the stability or bioavailability of daidzein?

A7: Bacillus species, specifically Bacillus subtilis and Bacillus subtilis natto, can convert daidzein into 6''-O-succinyl-beta-daidzin, a more stable form. [] This biotransformation process holds potential for developing strategies to improve the stability and bioavailability of daidzein in food and pharmaceutical applications.

Q8: Can you describe the synthesis of 7-methoxy-4'-hydroxyisoflavone?

A8: 7-Methoxy-4'-hydroxyisoflavone can be synthesized from the corresponding desoxybenzoin by condensation with dimethylformamide dimethylacetal. [, ]

Q9: Has 7-methoxy-4'-hydroxyisoflavone shown any promising biological activities?

A9: Yes, 7-methoxy-4'-hydroxyisoflavone has demonstrated significant effects on resistance to hypoxia in mice. [, ] Furthermore, it has been shown to increase coronary blood flow, suggesting potential applications in cardiovascular therapies.

Q10: What analytical techniques are commonly employed to characterize and quantify daidzein?

A10: Gas chromatography-mass spectrometry (GC-MS) is frequently used for the quantification of daidzein and genistein in food samples. [] This technique involves hydrolytic removal of any conjugated carbohydrates, followed by GC-MS analysis.

Q11: Are there any specific analytical challenges associated with the analysis of daidzein?

A11: One challenge in the analysis of daidzein is the presence of isomers, such as 2'-hydroxygenistein, luteolin, and kaempferol, which require sophisticated analytical techniques for accurate differentiation. []

Q12: What are the implications of daidzein's interaction with human mitochondrial aldehyde dehydrogenase (ALDH2)?

A12: Daidzein acts as a specific inhibitor of ALDH2, an enzyme involved in alcohol metabolism. [] This inhibitory effect contributes to daidzin's ability to suppress ethanol consumption and its potential as a lead compound for developing anti-alcoholism medications.

Q13: How does daidzin, the 7-O-glucoside of daidzein, interact with ALDH2?

A13: The crystal structure of the daidzin/ALDH2 complex reveals that the isoflavone moiety of daidzin binds near the aldehyde substrate-binding site in a hydrophobic cleft. [] The glucosyl function interacts with a hydrophobic patch adjacent to the isoflavone-binding pocket, further enhancing its affinity for ALDH2.

Q14: Can microorganisms be utilized to produce novel daidzein derivatives?

A14: Yes, microbial transformation of daidzein using Streptomyces avermitilis host systems has led to the production of novel O-methylated daidzein derivatives, such as 4′,7-dihydroxy-3′-methoxyisoflavone. [] These derivatives exhibit unique biological activities and have potential applications in various fields.

Q15: Does daidzein have any potential for treating HIV?

A15: Daidzein and some of its analogs, like Daidzin, Glycitein, and Glycitin, have demonstrated the ability to reactivate HIV replication from latently infected CD4 T cells. [] They achieve this by activating HIV replication at the transcription level through the Akt signaling pathway.

Q16: What is the significance of daidzein's ability to reactivate HIV replication?

A16: Reactivating HIV replication from latency is a crucial strategy for eradicating the virus. [] When HIV-infected cells are reactivated, they become visible to the immune system, enabling antiviral CD8+ T cells to target and eliminate them.

Q17: Has daidzein been found in plants other than soybeans?

A17: Yes, daidzein has been isolated from various other plant species, including Erythrina latissima, Acanthopanax brachypus, Platycarya strobilacea, Sophora flavescens, Aquilaria sinensis, and Caragana conferta. [, , , , , ]

Q18: What other isoflavones are often found alongside daidzein?

A18: Genistin, the 7-O-glucoside of genistein, is another major isoflavone commonly found alongside daidzein, particularly in soybeans and soy products. []

Q19: Are there any potential applications of daidzein in the treatment of inflammatory conditions?

A19: Conferols A and B, new 4-hydroxyisoflavones isolated from Caragana conferta, have demonstrated significant anti-inflammatory activity in respiratory burst assays. [, ] These findings suggest that daidzein and its derivatives may hold therapeutic potential for inflammatory diseases.

Q20: Can daidzein be chemically modified to generate new compounds with potentially enhanced activities?

A20: Yes, chemical modification of daidzein, such as the introduction of a 3-methyl-2-butenyl group, can lead to the synthesis of novel isoflavones, such as neobavaisoflavone and isoneobavaisoflavone. []

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